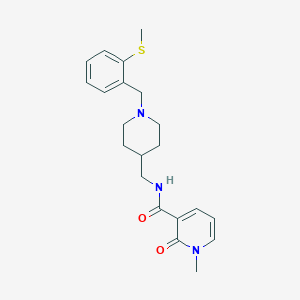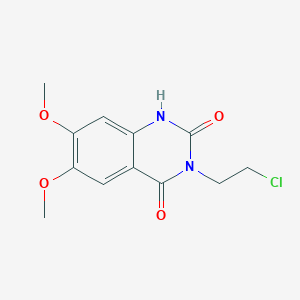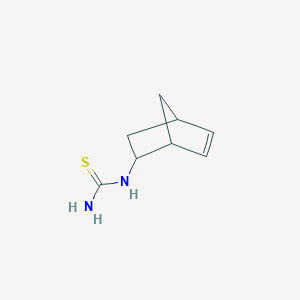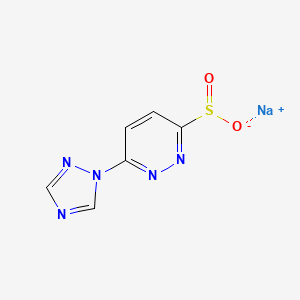![molecular formula C17H16N6O4S B3011505 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-66-9](/img/structure/B3011505.png)
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of sulfadiazine . It is synthesized through a series of reactions involving sulfadiazine and other reagents . The compound is part of a larger family of pyrazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [A] through the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as solvent . Then, the hydrazine derivative of sulfadiazine 2-hydrazinyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [B] is prepared through the interaction of compound [A] with hydrazine in dimethylformamide as solvent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a pyrimidin-2-yl group . The compound is characterized by C.H.N.S analysis, FT-IR, and 1H-MNR spectroscopy .
Chemical Reactions Analysis
The compound is involved in a series of chemical reactions during its synthesis. These include the reaction of sulfadiazine with chloroacetyl chloride, the interaction of the resulting compound with hydrazine, and subsequent reactions with chalcones .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied by their melting points, and characterized by C.H.N.S analysis, FT-IR and 1H-MNR spectroscopy .
Scientific Research Applications
Anti-Leukemic Activity
Imatinib, commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation. The compound’s polytopic structure allows it to interact with multiple binding sites, making it effective against leukemia cells.
Anti-Tubercular Potential
While not directly studied for tuberculosis, related benzamide derivatives have shown promise against Mycobacterium tuberculosis. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed and evaluated for their anti-tubercular activity . Further investigations could explore the potential of our compound in this context.
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including benzamides, have exhibited anti-inflammatory and analgesic activities. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promise . Our compound’s structural features may contribute to similar effects.
Antiproliferative Activity
Novel pyrazole derivatives, including benzamides, have been evaluated for their antiproliferative properties. While not directly tested, our compound’s structural similarity suggests potential antiproliferative effects . Further studies could explore its impact on cell growth and division.
Structural Studies and Crystallography
The crystal structure of Imatinib (the mesylate salt form) has been characterized, revealing its extended conformation and hydrogen-bonded chains through amide, amine, and pyrimidine groups . Investigating the crystal structure of our compound could provide valuable insights into its behavior.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative activities against certain cell lines, suggesting potential targets within cellular proliferation pathways .
Mode of Action
It’s known that sulfonamides and pyrazole derivatives, which are structural components of this compound, have diverse chemotherapeutic potentials . For instance, some sulfonamides have been reported to show significant antitumor activity .
Biochemical Pathways
The compound likely interacts with multiple biochemical pathways due to its complex structure. Sulfonamides, for example, have been known to possess antibacterial, hypoglycemic, diuretic, and antiglaucoma activities . Pyrazole derivatives have also been associated with various chemotherapeutic potentials .
Result of Action
The compound has been associated with antiproliferative activities, particularly against certain cell lines . This suggests that it may induce cellular changes that inhibit proliferation, potentially making it useful in the treatment of conditions characterized by abnormal cell growth.
properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c24-15(14-11-20-23-9-2-10-27-16(14)23)21-12-3-5-13(6-4-12)28(25,26)22-17-18-7-1-8-19-17/h1,3-8,11H,2,9-10H2,(H,21,24)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXPSJVHYBGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)

